Ganodermic acid S

Beschreibung

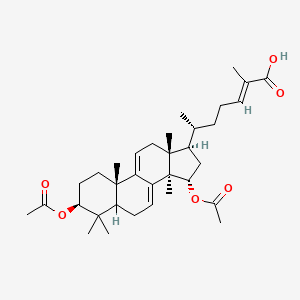

Ganodermic acid S (GA-S) is a lanostane-type triterpenoid isolated from Ganoderma species, notably G. lucidum and G. australe. Its chemical structure is defined as (24E)-3β,15α-diacetyloxy-lanosta-7,9(11),24-trien-26-oic acid, featuring acetyl groups at C-3 and C-15, a conjugated triene system (Δ⁷,⁹(¹¹),²⁴), and a carboxyl group at C-26 . GA-S exhibits dual pharmacological significance:

Eigenschaften

CAS-Nummer |

112430-63-4 |

|---|---|

Molekularformel |

C34H50O6 |

Molekulargewicht |

554.8 g/mol |

IUPAC-Name |

(E,6R)-6-[(3S,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C34H50O6/c1-20(11-10-12-21(2)30(37)38)26-19-29(40-23(4)36)34(9)25-13-14-27-31(5,6)28(39-22(3)35)16-17-32(27,7)24(25)15-18-33(26,34)8/h12-13,15,20,26-29H,10-11,14,16-19H2,1-9H3,(H,37,38)/b21-12+/t20-,26-,27?,28+,29+,32-,33-,34-/m1/s1 |

InChI-Schlüssel |

OTUZGGSAOMCYNC-CRTLAZRUSA-N |

SMILES |

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)OC(=O)C |

Isomerische SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)OC(=O)C |

Kanonische SMILES |

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)OC(=O)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

ganoderic acid R ganodermic acid DM ganodermic acid S ganodermic acid S, (3alpha,15alpha,24E)-isomer ganodermic acid S, (3alpha,22S,24E)-isomer lanosta-7,9(11),24-trien-3,15-diacetoxy-26-oic acid |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ganodermic acid S typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of various functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Apoptosis Induction via Mitochondrial Pathways

GA-S triggers apoptosis in cancer cells through mitochondria-mediated pathways. Key findings include:

-

Caspase Activation : GA-S increases caspase-3 and caspase-9 activity, leading to downstream cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptotic cell death .

-

Bcl-2 Family Regulation : It downregulates anti-apoptotic Bcl-2 protein expression while upregulating pro-apoptotic Bax, shifting the Bax/Bcl-2 ratio to favor mitochondrial outer membrane permeabilization (MOMP) .

-

Cytochrome c Release : GA-S promotes cytochrome c release from mitochondria into the cytosol, initiating the apoptosome complex formation .

Table 1: Apoptotic Effects of GA-S in Human HeLa Cells

Immune Modulation and Synergy with Chemotherapeutics

GA-S enhances immune responses and synergizes with conventional therapies:

-

Natural Killer (NK) Cell Activation : In murine models, GA-S upregulates NK cell activity by 40–50%, linked to increased interferon-γ (IFN-γ) and interleukin-2 (IL-2) production .

-

Multidrug Resistance (MDR) Reversal : GA-S restores chemosensitivity in drug-resistant HCT-116 colon cancer cells by inhibiting P-glycoprotein efflux pumps, reducing IC50 values of doxorubicin by 70% .

Comparative Bioactivity Among Ganoderic Acids

GA-S demonstrates distinct effects compared to other triterpenoids:

Table 2: Bioactivity Comparison of Selected Ganoderic Acids

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a model molecule to study complex synthetic pathways and reaction mechanisms. Its unique structure makes it an interesting subject for stereochemical studies and the development of new synthetic methodologies.

Biology

In biology, this compound may be investigated for its potential biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties. Researchers study its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be explored as a lead compound for drug development. Its complex structure and potential biological activities make it a promising candidate for the development of new pharmaceuticals.

Industry

In industry, this compound may be used in the synthesis of other complex molecules or as a starting material for the production of various chemical products. Its unique properties make it valuable for various industrial applications.

Wirkmechanismus

The mechanism of action of Ganodermic acid S involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Acetylation : The 3β- and 15α-acetyl groups in GA-S are critical for anti-TB activity; removal (e.g., in GA-Y) abolishes efficacy .

- Carboxyl Group : The C-26 carboxyl is essential, as methylation (e.g., GA-S methyl ester) renders the compound inactive .

- Oxidation State : Analogs like GA-Jb (3,11-diketone) and GA-T-Q (3-oxo) exhibit distinct bioactivities, emphasizing the role of oxidation in functional diversification .

Bioactivity and Pharmacological Comparisons

Anti-Microbial Activity

Anti-Cancer and Anti-Inflammatory Activity

Unique Mechanisms

- GA-S : Synergizes with PGE1 to enhance cAMP synthesis (1.8-fold increase at 7.5 μM), modulating platelet activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.